molecular formula C11H14O3 B14674588 Phenol, 3,5-dimethoxy-2-(2-propenyl)- CAS No. 32977-07-4

Phenol, 3,5-dimethoxy-2-(2-propenyl)-

Cat. No.: B14674588
CAS No.: 32977-07-4
M. Wt: 194.23 g/mol
InChI Key: QHEQVNMRWJJAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of two methoxy groups and an allyl group attached to a phenol ring. It is a derivative of phenol and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-dimethoxy-2-(2-propenyl)- typically involves the methylation of phloroglucinol (1,3,5-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The allylation step involves the reaction of the dimethyl ether derivative with allyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for Phenol, 3,5-dimethoxy-2-(2-propenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-dimethoxy-2-(2-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

Comparison with Similar Compounds

Phenol, 3,5-dimethoxy-2-(2-propenyl)- can be compared with other similar compounds such as:

    Phenol, 2,6-dimethoxy-4-(2-propenyl)-:

    Phenol, 2-methoxy-4-(1-propenyl)-:

The uniqueness of Phenol, 3,5-dimethoxy-2-(2-propenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

32977-07-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-dimethoxy-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3/h4,6-7,12H,1,5H2,2-3H3

InChI Key

QHEQVNMRWJJAGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.